molecular formula C12H11NO B2934237 2-Cyclopropylquinolin-3-ol CAS No. 2118069-87-5

2-Cyclopropylquinolin-3-ol

Cat. No.: B2934237
CAS No.: 2118069-87-5
M. Wt: 185.226
InChI Key: CLIXXEDMXVWOIS-UHFFFAOYSA-N
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Description

2-Cyclopropylquinolin-3-ol is a heterocyclic compound with the molecular formula C12H11NO. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .

Safety and Hazards

The safety information for “2-Cyclopropylquinolin-3-ol” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

While specific future directions for “2-Cyclopropylquinolin-3-ol” are not available in the search results, the field of synthetic chemistry, which includes the synthesis of compounds like “this compound”, faces many challenges and opportunities. These include achieving higher selectivity and efficiency, developing environmentally benign processes, and harnessing sustainable energy . Additionally, the rapid development of new technologies, the growing chemical products market, and recent knowledge about the health effects of exposure to chemicals at the early stages of life require joint action by the scientific community, national authorities, and other stakeholders to facilitate the development and enforcement of preventive measures .

Chemical Reactions Analysis

2-Cyclopropylquinolin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce partially or fully reduced quinoline derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Comparison with Similar Compounds

2-Cyclopropylquinolin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and biological activity .

Properties

IUPAC Name

2-cyclopropylquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-11-7-9-3-1-2-4-10(9)13-12(11)8-5-6-8/h1-4,7-8,14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIXXEDMXVWOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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